molecular formula C16H16N2O4S2 B5911683 ethyl 5-(diacetylamino)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate

ethyl 5-(diacetylamino)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate

Cat. No. B5911683
M. Wt: 364.4 g/mol
InChI Key: OASRWOUKNBHZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(diacetylamino)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate, also known as EDPCT, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of ethyl 5-(diacetylamino)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate involves the inhibition of specific enzymes that are involved in cancer cell proliferation. ethyl 5-(diacetylamino)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis and cell division. This inhibition leads to the accumulation of DNA damage and eventually induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
ethyl 5-(diacetylamino)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate has been found to have a variety of biochemical and physiological effects. In addition to its anticancer properties, ethyl 5-(diacetylamino)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate has been shown to have anti-inflammatory and antimicrobial properties. ethyl 5-(diacetylamino)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate has also been found to inhibit the activity of certain enzymes that are involved in the metabolism of drugs, which can lead to drug-drug interactions.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 5-(diacetylamino)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate in lab experiments is its specificity for certain enzymes involved in cancer cell proliferation. This specificity allows for targeted inhibition of cancer cells, while sparing normal cells. However, one limitation of using ethyl 5-(diacetylamino)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on ethyl 5-(diacetylamino)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate. One area of research is the development of more efficient synthesis methods for ethyl 5-(diacetylamino)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate. Another area of research is the optimization of ethyl 5-(diacetylamino)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate as an anticancer agent, including the development of prodrugs that can improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential of ethyl 5-(diacetylamino)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate as an anti-inflammatory and antimicrobial agent.

Synthesis Methods

The synthesis of ethyl 5-(diacetylamino)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate involves the reaction of ethyl 2-aminothiazole-4-carboxylate with acetic anhydride, followed by the reaction with phenyl isothiocyanate. The product obtained is then treated with ethyl chloroformate to yield ethyl 5-(diacetylamino)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate.

Scientific Research Applications

Ethyl 5-(diacetylamino)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate has been extensively studied for its potential as an anticancer agent. Studies have shown that ethyl 5-(diacetylamino)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. ethyl 5-(diacetylamino)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.

properties

IUPAC Name

ethyl 5-(diacetylamino)-3-phenyl-2-sulfanylidene-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S2/c1-4-22-15(21)13-14(17(10(2)19)11(3)20)24-16(23)18(13)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASRWOUKNBHZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=S)N1C2=CC=CC=C2)N(C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(diacetylamino)-3-phenyl-2(3H)-thioxothiazole-4-carboxylate

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